molecular formula C13H20N4O2 B2362086 3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 730950-15-9

3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2362086
CAS No.: 730950-15-9
M. Wt: 264.329
InChI Key: XKHVGGWQNAGVJF-UHFFFAOYSA-N
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Description

3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound with a complex structure that falls under the category of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 2-methylpropyl groups under controlled conditions. The reaction conditions often require the use of strong bases and solvents to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa and chocolate.

    Theophylline: Used in the treatment of respiratory diseases like asthma.

Uniqueness

3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theobromine, this compound may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable subject of study for novel applications.

Properties

CAS No.

730950-15-9

Molecular Formula

C13H20N4O2

Molecular Weight

264.329

IUPAC Name

3,7-bis(2-methylpropyl)purine-2,6-dione

InChI

InChI=1S/C13H20N4O2/c1-8(2)5-16-7-14-11-10(16)12(18)15-13(19)17(11)6-9(3)4/h7-9H,5-6H2,1-4H3,(H,15,18,19)

InChI Key

XKHVGGWQNAGVJF-UHFFFAOYSA-N

SMILES

CC(C)CN1C=NC2=C1C(=O)NC(=O)N2CC(C)C

solubility

not available

Origin of Product

United States

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